![molecular formula C17H18N2O5S B2781059 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-06-8](/img/structure/B2781059.png)
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (referred to as DMBS) is a sulfonamide compound that has been widely studied in scientific research for its potential applications in the field of medicine. DMBS is a white crystalline solid that is soluble in many organic solvents, but insoluble in water.
Scientific Research Applications
- Researchers have synthesized various indole derivatives and evaluated their antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus.
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus.
- Additionally, molecular docking studies have explored the anti-HIV-1 potential of indole derivatives .
Antiviral Activity
Mechanism of Action
Target of Action
The compound, 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities suggest that the compound could have downstream effects on various cellular processes.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they could have a range of molecular and cellular effects .
properties
IUPAC Name |
2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)16-7-5-13(23-2)10-15(16)24-3/h4-8,10,18H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODGNNPTJFIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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